molecular formula C12H11NO4 B14747768 Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate CAS No. 1084-41-9

Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No.: B14747768
CAS No.: 1084-41-9
M. Wt: 233.22 g/mol
InChI Key: QCYYHPULTNXYBS-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused with a phenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with phenyl isocyanate in the presence of a base, such as sodium ethoxide, to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydro-oxazole compounds .

Scientific Research Applications

Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate exerts its effects is primarily through its interaction with biological molecules. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but lacks the phenyl group.

    Phenyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but has a phenyl group instead of an ethyl ester.

    Methyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenyl group and the ethyl ester makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

1084-41-9

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 5-oxo-3-phenyl-4H-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-11(14)9-10(13-17-12(9)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

QCYYHPULTNXYBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=NOC1=O)C2=CC=CC=C2

Origin of Product

United States

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